5-Chloroquinoline-8-carbaldehyde

Descripción general

Descripción

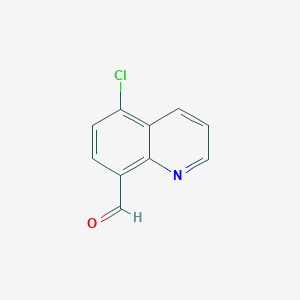

5-Chloroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. The compound’s structure consists of a quinoline ring with a chloro substituent at the 5-position and an aldehyde group at the 8-position, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-8-carbaldehyde typically involves the functionalization of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 8-position. The chloro substituent can be introduced via electrophilic substitution using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields while minimizing the use of hazardous solvents .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

Oxidation: 5-Chloroquinoline-8-carboxylic acid.

Reduction: 5-Chloroquinoline-8-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

5-Chloroquinoline-8-carbaldehyde exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antibacterial properties. For instance, hybrids formed with ciprofloxacin demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Properties

Studies have shown that compounds based on this compound can inhibit cancer cell proliferation. For example, certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in relation to Alzheimer’s disease. Its ability to chelate metal ions may help restore metal balance in the brain, potentially mitigating neurodegenerative processes .

Case Study on Antibacterial Activity

A study explored the synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrids. These compounds showed promising results against resistant bacterial strains with MIC values ranging from 4–16 µg/mL .

| Compound Type | MIC Range (µg/mL) | Activity Against |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline-Cipro | 4–16 | Gram-positive & negative |

| Ciprofloxacin | 0.125–0.5 | Standard comparison |

Neuroprotective Study

Another investigation focused on the neuroprotective effects of 8-hydroxyquinoline derivatives, including those based on this compound. These compounds were shown to reduce β-amyloid plaque formation by chelating metal ions like Cu²⁺ and Zn²⁺ .

Mecanismo De Acción

The mechanism of action of 5-Chloroquinoline-8-carbaldehyde varies depending on its application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparación Con Compuestos Similares

Quinoline: The parent compound without any substituents.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, used as a chelating agent.

Uniqueness: 5-Chloroquinoline-8-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .

Actividad Biológica

5-Chloroquinoline-8-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antibacterial, and antioxidant activities, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the aldehyde group at position 8 and chlorine at position 5 enhances its reactivity and potential biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of quinolinedione have shown significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For example, certain derivatives exhibit IC50 values ranging from 0.59 to 1.52 µM against cancer cell lines such as HeLa and KB-vin, indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10 | HeLa | 0.59 | Apoptosis induction |

| 11 | KB-vin | 1.52 | Mitochondrial dysfunction |

2. Antibacterial Activity

This compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Study Findings : In one study, synthesized derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some compounds displaying inhibition zones comparable to standard antibiotics like amoxicillin .

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 6 | E. coli | 11.00 ± 0.04 |

| 5 | S. aureus | 11.00 ± 0.03 |

3. Antioxidant Activity

The antioxidant capabilities of this compound derivatives are also noteworthy. The DPPH radical scavenging assay has been employed to evaluate this activity.

- Results : Compounds derived from this scaffold displayed IC50 values indicating strong radical scavenging activity, with some compounds showing better performance than ascorbic acid .

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| 5 | 2.17 | Antioxidant Study |

| 6 | 0.31 | Antioxidant Study |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by structural modifications at various positions on the quinoline ring:

- Substituents at C-6 and C-7 : Modifications at these positions can enhance or reduce biological effects, with certain groups promoting higher anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological potential of quinoline derivatives:

- Anticancer Studies : Research has shown that specific modifications lead to enhanced selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window .

- Antibacterial Efficacy : A series of synthesized compounds were tested against multidrug-resistant strains, demonstrating effective inhibition that warrants further exploration for clinical applications .

- Molecular Docking Studies : Computational studies have provided insights into binding affinities with target enzymes like topoisomerase IIβ, revealing potential mechanisms behind their efficacy .

Propiedades

IUPAC Name |

5-chloroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPSEQPKHWYRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296138 | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-21-5 | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.